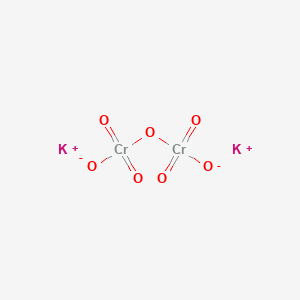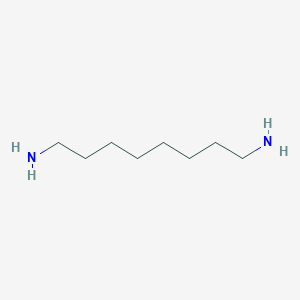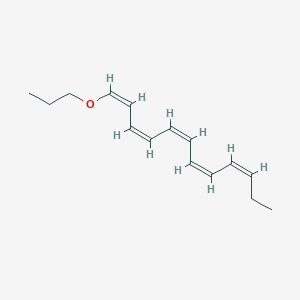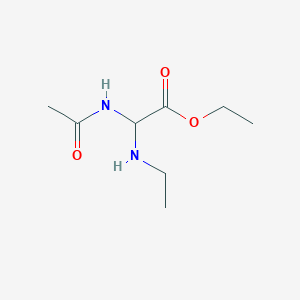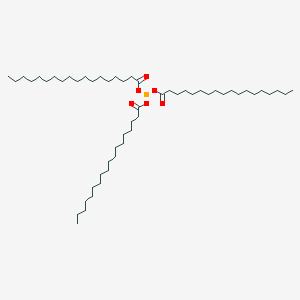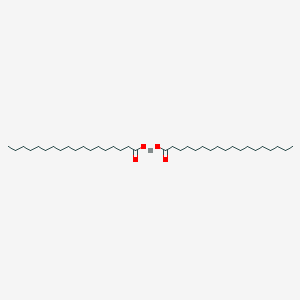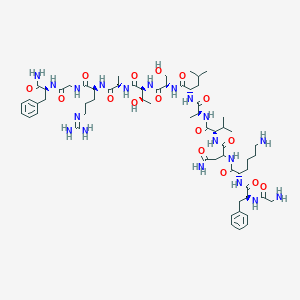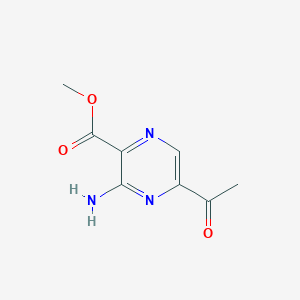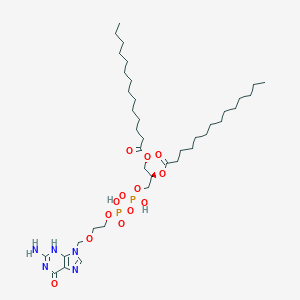
Acyclovir diphosphate dimyristoylglycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acyclovir diphosphate dimyristoylglycerol is a novel drug delivery system that has gained significant attention in the field of scientific research. It is a liposomal formulation of acyclovir, a potent antiviral drug, that has shown promising results in the treatment of viral infections.
Wirkmechanismus
Acyclovir diphosphate dimyristoylglycerol exerts its antiviral activity by inhibiting viral replication. The liposomes encapsulate acyclovir, which is then released in a controlled manner. Acyclovir inhibits viral DNA synthesis by acting as a substrate for viral thymidine kinase, which converts acyclovir into acyclovir monophosphate. Acyclovir monophosphate is further converted into acyclovir triphosphate, which selectively inhibits viral DNA polymerase.
Biochemische Und Physiologische Effekte
Acyclovir diphosphate dimyristoylglycerol has shown a higher efficacy in inhibiting viral replication compared to acyclovir alone. The liposomal formulation allows for a sustained release of acyclovir, which results in a prolonged antiviral effect. The liposomes also enhance the cellular uptake of acyclovir, which improves its bioavailability. Furthermore, the liposomal formulation reduces the toxicity of acyclovir, which is a common side effect of the drug.
Vorteile Und Einschränkungen Für Laborexperimente
Acyclovir diphosphate dimyristoylglycerol has several advantages for lab experiments. The liposomal formulation allows for a precise control of drug concentration and release kinetics. The liposomes can also be modified to target specific cells or tissues, which enhances the drug's efficacy. However, the liposomal formulation is more complex and time-consuming to prepare compared to acyclovir alone. In addition, the liposomes may interact with other components in the experimental system, which can affect the results.
Zukünftige Richtungen
Acyclovir diphosphate dimyristoylglycerol has several potential future directions. The liposomal formulation can be modified to improve its stability and bioavailability. The liposomes can also be functionalized with targeting ligands to enhance their specificity. Furthermore, acyclovir diphosphate dimyristoylglycerol can be investigated for its potential use in the treatment of other viral infections and for combination therapy with other antiviral drugs.
Conclusion:
Acyclovir diphosphate dimyristoylglycerol is a promising drug delivery system that has shown significant potential in the treatment of viral infections. The liposomal formulation allows for a sustained release of acyclovir, which improves its efficacy and reduces its toxicity. The liposomes can also be modified to enhance their specificity and targeting. Further research is needed to fully explore the potential of acyclovir diphosphate dimyristoylglycerol in the field of antiviral therapy.
Synthesemethoden
Acyclovir diphosphate dimyristoylglycerol is synthesized by the combination of acyclovir, dimyristoylglycerol, and dipalmitoylphosphatidylcholine. The liposomes are formed by the process of sonication and extrusion. The resulting liposomes have a size range of 100-200 nm and a narrow size distribution.
Wissenschaftliche Forschungsanwendungen
Acyclovir diphosphate dimyristoylglycerol has been extensively studied for its antiviral activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV). It has also been investigated for its potential use in the treatment of other viral infections such as human immunodeficiency virus (HIV) and hepatitis B virus (HBV). In addition, acyclovir diphosphate dimyristoylglycerol has been explored for its ability to enhance the efficacy of other antiviral drugs.
Eigenschaften
CAS-Nummer |
139701-81-8 |
|---|---|
Produktname |
Acyclovir diphosphate dimyristoylglycerol |
Molekularformel |
C39H71N5O13P2 |
Molekulargewicht |
880 g/mol |
IUPAC-Name |
[(2R)-3-[[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C39H71N5O13P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-34(45)53-29-33(56-35(46)26-24-22-20-18-16-14-12-10-8-6-4-2)30-55-59(50,51)57-58(48,49)54-28-27-52-32-44-31-41-36-37(44)42-39(40)43-38(36)47/h31,33H,3-30,32H2,1-2H3,(H,48,49)(H,50,51)(H3,40,42,43,47)/t33-/m1/s1 |
InChI-Schlüssel |
FSGKYMRFBHSKFV-MGBGTMOVSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OP(=O)(O)OCCOCN1C=NC2=C1NC(=NC2=O)N)OC(=O)CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCCOCN1C=NC2=C1N=C(NC2=O)N)OC(=O)CCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCCOCN1C=NC2=C1NC(=NC2=O)N)OC(=O)CCCCCCCCCCCCC |
Synonyme |
acyclovir diphosphate dimyristoylglycerol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



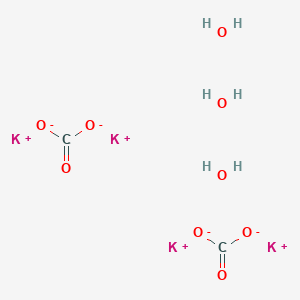
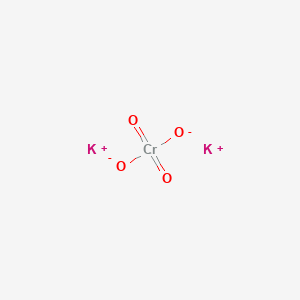
![Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B148094.png)
